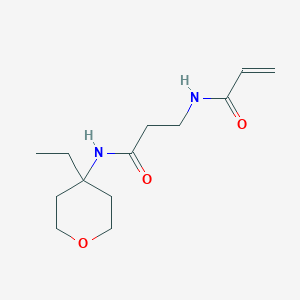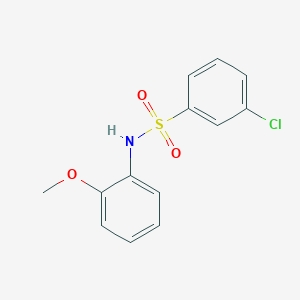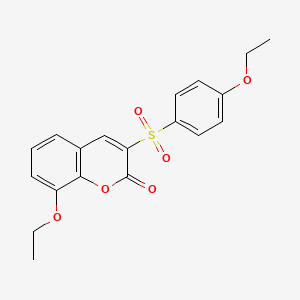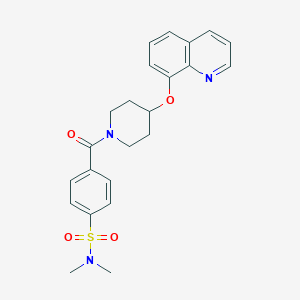
N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide, also known as EOPA, is a synthetic compound that has been developed for potential use in scientific research. EOPA has been found to exhibit promising properties that may be useful in studying various biological processes.
Aplicaciones Científicas De Investigación
N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide has been found to have potential applications in various scientific research fields. One of the most promising areas of research is in the study of cancer. N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide has been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide has been found to have neuroprotective properties, which may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide is not fully understood. However, it is believed that N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide may also work by modulating the activity of certain signaling pathways that are involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide has been found to have a number of biochemical and physiological effects. In vitro studies have shown that N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide has also been found to inhibit the activity of certain enzymes that are involved in inflammation, such as cyclooxygenase-2 (COX-2). Additionally, N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide is its potential use in cancer research. N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide has been found to be effective in inhibiting the growth of cancer cells, making it a promising candidate for cancer treatment. Additionally, N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide has been found to have anti-inflammatory and neuroprotective properties, which may make it useful in the treatment of other diseases. However, one of the limitations of N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide is that its mechanism of action is not fully understood, which may make it difficult to develop more targeted therapies.
Direcciones Futuras
There are several future directions for research on N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide. One area of research is in the development of more targeted therapies for cancer. Researchers may also investigate the potential use of N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide in combination with other drugs to enhance its effectiveness. Additionally, researchers may investigate the use of N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide in the treatment of other diseases, such as inflammatory and neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide and to identify potential side effects.
Métodos De Síntesis
N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of ethyl oxalate with sodium ethoxide to form sodium ethyl oxalate. This is followed by the reaction of sodium ethyl oxalate with acryloyl chloride to form ethyl 2-(prop-2-enoylamino)oxalate. The final step involves the reaction of ethyl 2-(prop-2-enoylamino)oxalate with ethylamine to form N-(4-Ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide.
Propiedades
IUPAC Name |
N-(4-ethyloxan-4-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-3-11(16)14-8-5-12(17)15-13(4-2)6-9-18-10-7-13/h3H,1,4-10H2,2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNSGMJIWCGBQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCOCC1)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-N-(2-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2837550.png)
![[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2837551.png)

![(5-Bromofuran-2-yl)-[3-(2,3-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2837554.png)

![4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine](/img/structure/B2837556.png)
![5-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide](/img/structure/B2837557.png)



![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2837565.png)

![2-[[1-(2-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2837571.png)
![2-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]pyrazine](/img/structure/B2837573.png)